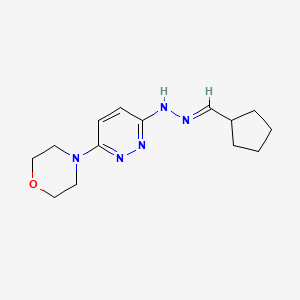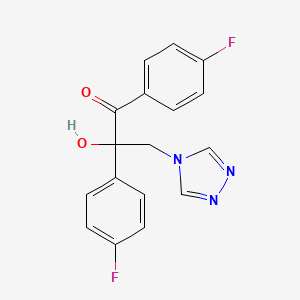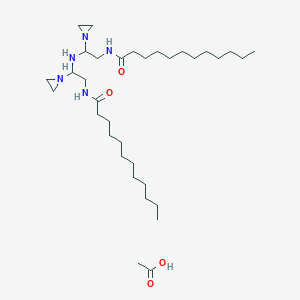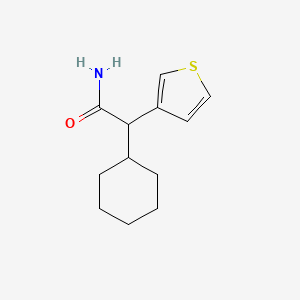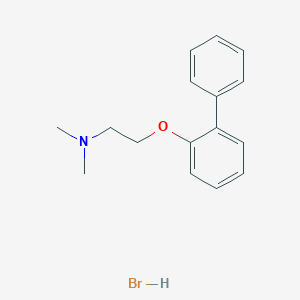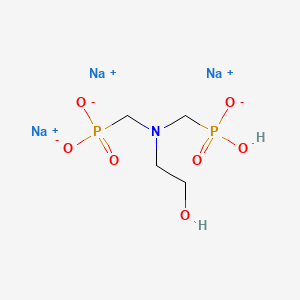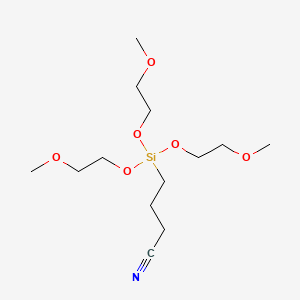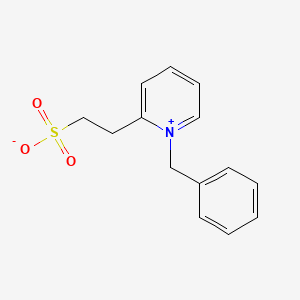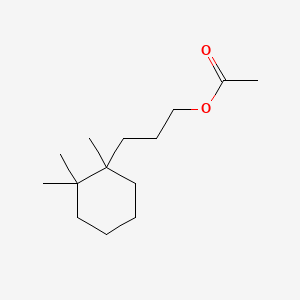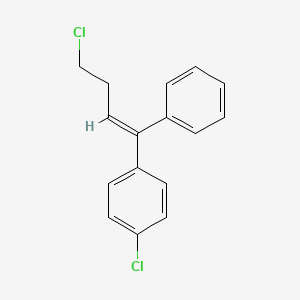
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene is an organic compound with the molecular formula C16H14Cl2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a phenyl-butenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with phenylacetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The phenyl-butenyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(4-chloro-1-phenyl-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic addition reactions . The compound’s chlorine atoms and phenyl-butenyl group play crucial roles in these interactions, influencing its reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar structure but with an ethynyl group instead of a butenyl group.
1-Chloro-4-(4-chlorophenyl)benzene: Lacks the butenyl group, making it less reactive in certain reactions.
1-Chloro-4-(4-chlorophenylmethyl)benzene: Contains a chlorophenylmethyl group, leading to different reactivity and applications.
Properties
CAS No. |
83929-33-3 |
|---|---|
Molecular Formula |
C16H14Cl2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
1-chloro-4-[(E)-4-chloro-1-phenylbut-1-enyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c17-12-4-7-16(13-5-2-1-3-6-13)14-8-10-15(18)11-9-14/h1-3,5-11H,4,12H2/b16-7+ |
InChI Key |
BSZZVSUYBVLMIQ-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\CCCl)/C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCCl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


